![molecular formula C18H30O3Si B3099928 M-Allylphenylpropyltriethoxysilane CAS No. 1356114-60-7](/img/structure/B3099928.png)
M-Allylphenylpropyltriethoxysilane
Overview
Description
M-Allylphenylpropyltriethoxysilane is a chemical compound with the molecular formula C18H30O3Si . It has a molecular weight of 322.51 . The compound is also known by its Chemical Abstracts Service (CAS) number, 1356114-60-7 .
Molecular Structure Analysis
The molecular structure of M-Allylphenylpropyltriethoxysilane consists of 18 carbon atoms, 30 hydrogen atoms, 3 oxygen atoms, and 1 silicon atom . The exact structure can be found in the MOL file with the MDL Number MFCD09953824 .Physical And Chemical Properties Analysis
M-Allylphenylpropyltriethoxysilane has a boiling point of 108-110°C at 0.5 atmospheric pressure . Its density is predicted to be 0.956±0.06 g/cm3 . The refractive index is 1.4278 . The flash point is greater than 110°C (>230°F) . It has a specific gravity of 0.956 . It also has a hydrolytic sensitivity of 7, meaning it reacts slowly with moisture/water .Scientific Research Applications
General Catalytic Allylation
A study demonstrated the catalytic allylation of carbonyl compounds using allyltrimethoxysilane, indicating its potential in organic synthesis processes. This reaction was efficient at ambient temperature, signifying the compound's utility in mild reaction conditions (Yamasaki et al., 2002).
Carbosilane Dendrimers Synthesis
Research on the synthesis of carbosilane dendrimers containing peripheral (cyclopentadienyl)(aryloxy)titanium(IV) units showed the utility of similar compounds in creating advanced molecular structures, which could have applications in materials science (Arévalo et al., 2001).
Hybrid Electrolytes for Fuel Cells
A study on epoxy-polystyrene-silica sol-gel membranes with high proton conductivity indicated the use of 2-allylphenol in developing hybrid electrolytes. This suggests potential applications in energy conversion and storage devices like fuel cells (Mosa et al., 2010).
Surface Modification for Adhesion
Research on optimizing silica silanization by 3-aminopropyltriethoxysilane highlights the role of similar compounds in enhancing the adhesion between different materials, crucial for various industrial applications (Howarter & Youngblood, 2006).
Catalytic Reactions in Aqueous Media
The use of allyltrimethoxysilane in allylation reactions of carbonyl compounds in aqueous media points to its effectiveness in catalysis under environmentally benign conditions (Aoyama et al., 2003).
Benzoxazine Isomers Synthesis
A study on the synthesis and polymerization behavior of benzoxazine isomers from o-allylphenol suggests applications in polymer science, particularly in developing materials with specific thermal and mechanical properties (Liu et al., 2014).
Safety and Hazards
Future Directions
While specific future directions for M-Allylphenylpropyltriethoxysilane are not available, the field of chemical synthesis and analysis is rapidly evolving . New methodologies and technologies are being developed to improve the synthesis, characterization, and application of chemical compounds. These advancements could potentially impact the future research and applications of M-Allylphenylpropyltriethoxysilane.
properties
IUPAC Name |
triethoxy-[3-(3-prop-2-enylphenyl)propyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3Si/c1-5-11-17-12-9-13-18(16-17)14-10-15-22(19-6-2,20-7-3)21-8-4/h5,9,12-13,16H,1,6-8,10-11,14-15H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHSOCGGKXGTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1=CC(=CC=C1)CC=C)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213392 | |
Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356114-60-7 | |
Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Propen-1-yl)-3-[3-(triethoxysilyl)propyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301213392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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